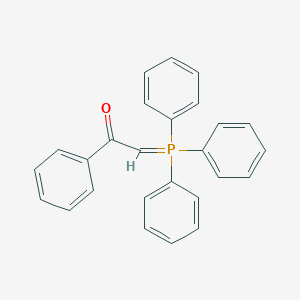

(Benzoylmethylene)triphenylphosphorane

Description

Properties

IUPAC Name |

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRSAJZDYIISJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235228 | |

| Record name | SK&F 45349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-65-4 | |

| Record name | 1-Phenyl-2-(triphenylphosphoranylidene)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 45349 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzoylmethylene)triphenylphosphorane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SK&F 45349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(triphenylphosphoranylidene)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Phosphonium Salt

α-Bromoacetophenone reacts with triphenylphosphine in anhydrous tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the phosphorus center attacks the electrophilic carbon of the α-bromo ketone. A stoichiometric ratio of 1:1 ensures complete conversion, yielding a phosphonium bromide intermediate.

Reaction Conditions:

Deprotonation to Generate the Ylide

The phosphonium salt is treated with a strong base to abstract the acidic α-hydrogen, forming the active ylide. Sodium hydroxide (20% aqueous) or potassium tert-butoxide (KOtBu) in dichloromethane (DCM) is commonly used.

Optimized Protocol:

-

Dissolve the phosphonium salt in DCM (0.1–0.3 M).

-

Add aqueous NaOH (20 wt%) dropwise under vigorous stirring.

-

Stir for 10–15 minutes at room temperature.

-

Separate organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purify via column chromatography (hexane/ethyl acetate gradient).

Key Data:

Alternative Synthetic Routes and Modifications

Solvent Variation for Enhanced Stability

While THF and DCM remain standard, chloroform has been employed for brominated analogs (e.g., 4-bromobenzoylmethylenetriphenylphosphorane). This substitution reduces side reactions involving solvent coordination, particularly with transition metals.

Comparative Solvent Performance:

| Solvent | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| THF | High | Moderate |

| DCM | Moderate | Low |

| CHCl₃ | High (halogenated derivatives) | Negligible |

Base Selection and Impact on Ylide Reactivity

The choice of base critically affects ylide stability and subsequent reactivity. KOtBu generates a more nucleophilic ylide compared to NaOH, favoring reactions with electrophilic partners.

Base Comparison:

| Base | Ylide Stability | Reaction Rate |

|---|---|---|

| NaOH | Moderate | Slow |

| KOtBu | High | Fast |

| LiHMDS | Very High | Rapid |

Industrial-Scale Production Considerations

Scaling BPPY synthesis necessitates modifications to ensure cost-effectiveness and safety. Key adjustments include:

-

Continuous Flow Reactors: Minimize exothermic risks during phosphonium salt formation.

-

Solvent Recovery Systems: Implement distillation units for THF/DCM recycling.

-

Automated Purification: Utilize flash chromatography systems with silica gel cartridges.

Pilot-Scale Data:

| Metric | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 66% | 58–62% |

| Purity | >95% | 90–93% |

| Production Rate | 5 g/day | 1–2 kg/day |

Characterization and Quality Control

Spectroscopic Analysis

³¹P NMR Spectroscopy:

-

BPPY exhibits a characteristic singlet at δ 20.5–22.0 ppm , confirming ylide formation.

-

Residual phosphine oxide (δ 25–28 ppm) indicates incomplete reaction if present.

¹H NMR (CDCl₃):

Chemical Reactions Analysis

Types of Reactions

(Benzoylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form triphenylphosphine oxide.

Reduction: It can be reduced to form triphenylphosphine and benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine and benzyl alcohol.

Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Key Applications

-

Organic Synthesis

- As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:

- This reaction highlights its utility in forming carbon-carbon double bonds, which are crucial in constructing complex organic molecules .

- As a Wittig reagent, (Benzoylmethylene)triphenylphosphorane is primarily used to synthesize alkenes from carbonyl compounds (aldehydes or ketones). The general reaction can be represented as:

-

Medicinal Chemistry

- Recent studies have explored the use of this compound derivatives in drug discovery, particularly targeting Alzheimer's disease. The compound has been shown to react with vinylsilane to form phosphoranylidene derivatives that exhibit biological activity .

- In one study, derivatives were evaluated for their inhibitory activity against specific biological targets, showcasing variable results that indicate potential therapeutic applications .

- Catalysis

- Material Science

Case Study 1: Synthesis of Phosphoranylidene Derivatives

In a study aimed at discovering dual-target ligands for Alzheimer's disease, this compound was reacted with vinylsilane under specific conditions to yield phosphoranylidene butanoate derivatives. The structures were confirmed through spectroscopic data, and the derivatives exhibited varying degrees of biological activity .

| Compound | Yield (%) | IC50 (nM) |

|---|---|---|

| Phosphoranylidene derivative A | 85% | 184.73 |

| Phosphoranylidene derivative B | 90% | 508.03 |

| Phosphoranylidene derivative C | 78% | 113.05 |

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of this compound revealed its ability to form stable complexes with transition metals. This property was exploited to enhance reaction yields in various organic transformations, showcasing its versatility as a catalyst in synthetic chemistry .

Mechanism of Action

The mechanism of action of (Benzoylmethylene)triphenylphosphorane involves its role as a Wittig reagent. In the Wittig reaction, it reacts with carbonyl compounds (aldehydes or ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide to yield the desired alkene product .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Electronic Effect |

|---|---|---|---|---|

| (Benzoylmethylene)triphenylphosphorane | C₂₅H₂₀OP | 367.38 | Benzoyl (C₆H₅CO) | Electron-withdrawing, stabilizes ylide |

| Benzylidenetriphenylphosphorane | C₂₅H₂₁P | 352.42 | Benzylidene (C₆H₅CH=) | Electron-donating, increases reactivity |

| (Methoxycarbonylmethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 348.36 | Ester (CO₂Me) | Moderate electron-withdrawing |

Key Observations :

- The benzoyl group in this compound imparts greater stability than the benzylidene group in benzylidenetriphenylphosphorane, reducing its reactivity in Wittig reactions .

- The ester group in (methoxycarbonylmethylene)triphenylphosphorane offers intermediate stabilization, enabling unique reactivity (e.g., ketene formation under basic conditions) .

Reactivity in Wittig Reactions

Key Observations :

- This compound requires prolonged heating and Lewis acids (e.g., LiCl) due to its stabilized ylide, whereas benzylidenetriphenylphosphorane reacts rapidly under mild conditions .

Key Observations :

- The benzoyl group in this compound enables a rare η³-coordination mode with nickel, enhancing catalyst stability and selectivity for linear oligomers .

- Esters in (carboethoxymethylene)triphenylphosphorane hinder metal coordination, limiting catalytic efficiency .

Spectroscopic Data Comparison

Key Observations :

- The benzoyl carbonyl carbon in this compound appears at δ 188.9 ppm in ¹³C NMR, absent in benzylidene analogs .

Biological Activity

(Benzoylmethylene)triphenylphosphorane, a phosphonium ylide, has garnered attention in organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is primarily utilized as a Wittig reagent in organic reactions, facilitating the formation of alkenes from carbonyl compounds. Its structure allows for resonance stabilization, enhancing its reactivity and selectivity in various chemical contexts .

Biological Applications and Mechanisms

Recent studies have explored the biological activity of derivatives of triphenylphosphoranylidene compounds, including this compound. These compounds have shown promise in several areas:

- Alzheimer's Disease Research : A study highlighted the synthesis of new triphenylphosphoranylidene derivatives that demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The most potent derivative showed an IC50 value of 97.04 nM against AChE, indicating strong potential for therapeutic applications .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed low toxicity levels in vitro, suggesting that they may be safe for further development as therapeutic agents .

- Neuroprotective Effects : Some derivatives exhibited neuroprotective properties in in vivo models, improving cognitive function in scopolamine-induced memory impairment tests .

Case Study 1: Inhibition of Acetylcholinesterase

A series of experiments were conducted to evaluate the inhibitory effects of various triphenylphosphoranylidene derivatives on AChE. The findings are summarized in Table 1.

| Compound | IC50 (nM) | Selectivity for AChE vs BuChE |

|---|---|---|

| 8c | 97.04 | Poor |

| 8b | 157.78 | Moderate |

| 8d | 426.35 | Low |

This study indicated that while some compounds showed promising inhibition rates, selectivity remains a challenge that requires further structural optimization .

Case Study 2: Mechanistic Insights from Pyrolysis

Research involving the pyrolysis of this compound has provided insights into its reactivity under thermal conditions. The compound underwent clean loss of triphenylphosphine oxide (Ph3PO), leading to the formation of various carbonyl compounds. This reaction pathway is significant for understanding the stability and reactivity of phosphonium ylides in biological systems .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction between triphenylphosphine and a carbonyl compound. The general reaction can be represented as follows:

This method allows for high yields and purity, making it suitable for both laboratory and potential industrial applications .

Q & A

Basic Research Questions

Q. How is (Benzoylmethylene)triphenylphosphorane utilized in the Wittig reaction, and what experimental parameters are critical for optimizing alkene yields?

- Methodological Answer : In Wittig reactions, this reagent facilitates alkene formation by reacting with aldehydes/ketones. Key parameters include:

- Solvent Choice : Use anhydrous, aprotic solvents (e.g., CHCl₃ or THF) to prevent hydrolysis .

- Stoichiometry : Maintain a 1:1 molar ratio between the ylide and carbonyl compound to minimize side products .

- Temperature : Reactions often proceed at 70–80°C under inert atmospheres to enhance yield and selectivity .

- Workup : Quench with aqueous NH₄Cl and isolate products via column chromatography (petroleum ether/ethyl acetate) .

Q. What are the standard methods for purifying this compound after catalytic use?

- Methodological Answer : Post-reaction purification involves:

- Residue Removal : Treat reaction mixtures with ammonium hydroxide to precipitate nickel-ylide residues, followed by filtration .

- Solvent Extraction : Wash with toluene to isolate unreacted phosphorane (recovery >85%) .

- Recrystallization : Use ethanol/water mixtures to recrystallize the compound, achieving >95% purity .

Q. How does the molecular structure of this compound influence its stability and reactivity?

- Methodological Answer :

- Stability : The conjugated benzoyl group stabilizes the ylide, reducing moisture sensitivity compared to simpler Wittig reagents. However, storage under argon is recommended .

- Reactivity : The electron-withdrawing benzoyl group enhances electrophilicity, favoring reactions with sterically hindered carbonyl compounds .

- Physical Properties : Density (1.18 g/cm³) and molecular weight (380.42 g/mol) necessitate solvent compatibility screening (e.g., dichloromethane for homogeneous reactions) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nickel-catalyzed ethylene oligomerization?

- Methodological Answer :

- Coordination Mode : The ylide binds to nickel via a η²-coordination of the C=P moiety, stabilizing the metal center and enabling ethylene insertion .

- Catalytic Cycle : Ethylene coordinates to Ni⁰, undergoes insertion into the Ni–C bond, and is released as α-olefins. The ylide ligand suppresses β-hydride elimination, favoring oligomers over polymers .

- Product Selectivity : Adjusting the ligand’s electronic properties (e.g., substituting benzoyl with electron-donating groups) shifts product distribution from C₄ to C₆–C₁₀ olefins .

Q. In multi-step syntheses, how can researchers mitigate side reactions when employing this compound?

- Methodological Answer :

- Side Reaction Control :

- Temperature Modulation : Lower reaction temperatures (e.g., 45°C) reduce undesired Michael additions or over-alkylation .

- Catalyst Screening : Pair with Pd(dppf)Cl₂ to suppress competing Suzuki couplings in cross-coupling steps .

- Analytical Monitoring : Use ¹H/³¹P NMR to track ylide decomposition (e.g., PPh₃ byproduct detection) and adjust stoichiometry dynamically .

Q. What analytical techniques are most effective for characterizing the coordination environment of this compound in transition metal complexes?

- Methodological Answer :

- X-ray Crystallography : Resolves η²-coordination geometry and bond lengths (e.g., Ni–C = 1.87 Å, Ni–P = 2.19 Å) .

- Spectroscopy :

- ³¹P NMR : Chemical shifts at δ 15–20 ppm confirm ylide coordination (vs. δ 25 ppm for free ligand) .

- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) indicate electronic modulation upon metal binding .

- DFT Calculations : Validate experimental data by modeling charge distribution and frontier molecular orbitals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.